Cas no 303798-65-4 (3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one)

3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質
名前と識別子
-
- 3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one
- 3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one
- AKOS003331592
- F1502-0256
- AKOS000347519
- 3-(3-benzyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)-5-bromoindol-2-one
- (Z)-3-benzyl-5-(5-bromo-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one
- (3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5-bromo-1,3-dihydro-2H-indol-2-one
- 303798-65-4
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- インチ: 1S/C18H11BrN2O2S2/c19-11-6-7-13-12(8-11)14(16(22)20-13)15-17(23)21(18(24)25-15)9-10-4-2-1-3-5-10/h1-8,23H,9H2
- InChIKey: ODFQNAHLHWRTFJ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC2C(C=1)=C(C(N=2)=O)C1=C(N(C(=S)S1)CC1C=CC=CC=1)O
計算された属性
- せいみつぶんしりょう: 429.94453g/mol
- どういたいしつりょう: 429.94453g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 817
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 110Ų
3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1502-0256-5mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-3mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-2μmol |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-20mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-25mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-30mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-1mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-40mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-4mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1502-0256-50mg |
3-[(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-5-bromo-2,3-dihydro-1H-indol-2-one |
303798-65-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one 関連文献
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-oneに関する追加情報
Compound CAS No. 303798-65-4: 3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one
The compound with CAS No. 303798-65-4, known as 3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of thiazolidinones, which are well-known for their diverse biological activities and applications in pharmaceutical research. The molecule features a benzyl group, a sulfanylidene moiety, and a bromo substituent, making it a unique derivative within its class.
Recent studies have highlighted the potential of this compound in the field of anti-inflammatory drug development. Its structure suggests that it may act as a cyclooxygenase inhibitor, which is a key target for reducing inflammation and pain. Researchers have also explored its ability to modulate cell signaling pathways, particularly those involved in tumor growth and metastasis. These findings underscore the importance of this compound in advancing our understanding of biological mechanisms and its potential therapeutic applications.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The use of thiazolidinone scaffolds as a starting material allows for the incorporation of various functional groups, enabling the creation of highly specific molecular interactions. The presence of the benzyl group enhances the molecule's stability and bioavailability, while the sulfanylidene moiety contributes to its reactivity and selectivity in biological systems.
One of the most intriguing aspects of this compound is its ability to interact with membrane-bound receptors. Studies have shown that it can bind to G-protein coupled receptors (GPCRs) with high affinity, making it a promising candidate for targeting diseases such as neurodegenerative disorders and autoimmune conditions. Additionally, its bromo substituent plays a critical role in modulating its pharmacokinetic properties, ensuring optimal delivery to target tissues.
Recent advancements in computational chemistry have allowed researchers to predict the compound's behavior in various biological systems with unprecedented accuracy. By employing molecular docking simulations and quantum mechanics calculations, scientists have gained insights into its binding affinities and enzymatic activities. These computational tools have significantly accelerated the drug discovery process, enabling researchers to optimize the compound's structure for enhanced efficacy and reduced toxicity.
In conclusion, the compound CAS No. 303798-65_4 represents a significant advancement in the field of organic chemistry and pharmacology. Its unique structure, combined with its promising biological activities, positions it as a valuable tool for future research and development in the pharmaceutical industry.
303798-65-4 (3-(5Z)-3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene-5-bromo-2,3-dihydro-1H-indol-2-one) 関連製品
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